![molecular formula C8H7NO5 B1610197 4-methoxypyridine-2,6-dicarboxylic Acid CAS No. 52062-26-7](/img/structure/B1610197.png)
4-methoxypyridine-2,6-dicarboxylic Acid
Overview
Description
4-Methoxypyridine-2,6-dicarboxylic acid (4-MPDC) is an organic compound that can be found in a variety of natural sources, including plants, fungi, and bacteria. It is an important intermediate in the synthesis of a number of pharmaceuticals, agrochemicals, and other industrial chemicals. 4-MPDC is a versatile compound that can be used in a variety of synthetic processes, and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis of Chiral Dihydropyridones
4-methoxypyridine-2,6-dicarboxylic Acid: is used in the synthesis of chiral dihydropyridones through enantioselective catalytic dearomative addition of Grignard reagents . These dihydropyridones are significant due to their presence in numerous alkaloids and bioactive molecules.
Ligands for Neuronal Nicotinic Acetylcholine Receptors
The compound serves as a starting reagent for constructing dihyropyridin-4-ones, which are potential ligands for neuronal nicotinic acetylcholine receptors . This application is crucial for developing treatments for neurological disorders.
Stereocontrolled Synthesis of Alkaloids
It is utilized in the stereocontrolled synthesis of complex alkaloids such as (±)-pumiliotoxin C and (±)-lasubine II . These alkaloids have various pharmacological effects and are of interest for drug development.
Material Science Applications
Derivatives of 4-methoxypyridine-2,6-dicarboxylic Acid are used in material science as model compounds. They help study the effect of intramolecular hydrogen bonding and the influence of steric and electronic factors on molecular conformations .
Organic Synthesis
The acid derivative is a key intermediate in organic synthesis, enabling the formation of pyridine scaffolds that are foundational in creating a wide range of organic compounds .
Analytical Chemistry
In analytical chemistry, 4-methoxypyridine-2,6-dicarboxylic Acid derivatives are synthesized for use as standards or reagents in various analytical methods .
Pharmacology
This compound is involved in the synthesis of pharmacologically active molecules, particularly those with pyridine as a core structure, which are common in many drugs .
Chemical Synthesis
Lastly, it’s used in chemical synthesis processes, particularly in the development of new synthetic routes and methodologies .
properties
IUPAC Name |
4-methoxypyridine-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGKNNWONGEVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440716 | |
Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxypyridine-2,6-dicarboxylic Acid | |
CAS RN |
52062-26-7 | |
Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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